molecular formula C19H18O2 B14733466 Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate CAS No. 5717-43-1

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate

Cat. No.: B14733466
CAS No.: 5717-43-1
M. Wt: 278.3 g/mol
InChI Key: UPIFKAFMJSKJSC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is an organic compound with the molecular formula C19H18O2 It is characterized by its unique structure, which includes a buta-2,3-dienoate backbone substituted with methyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate typically involves the reaction of ethyl acetoacetate with benzophenone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-3,4-pentadienoate: Similar in structure but lacks the diphenyl groups.

    4,4-Diphenyl-3-buten-2-one: Shares the diphenyl groups but differs in the backbone structure.

Uniqueness

Ethyl 2-methyl-4,4-diphenylbuta-2,3-dienoate is unique due to its combination of a buta-2,3-dienoate backbone with methyl and diphenyl substitutions. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

5717-43-1

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C19H18O2/c1-3-21-19(20)15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,3H2,1-2H3

InChI Key

UPIFKAFMJSKJSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)C

Origin of Product

United States

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